

Application Notes and Protocols: Utilizing New Fuchsin in the Feulgen Reaction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *New Fuchsin*

Cat. No.: *B147725*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Feulgen reaction, a cornerstone in histochemistry and cytochemistry, provides a specific and quantitative method for the visualization of DNA in cell nuclei and chromosomes.

Developed by Robert Feulgen and Heinrich Rossenbeck in 1924, this technique relies on the acid hydrolysis of DNA to expose aldehyde groups, which then react with a Schiff reagent to produce a characteristic magenta color. The intensity of this color is directly proportional to the amount of DNA present, making the Feulgen reaction invaluable for studies in cell biology, pathology, and genetics.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Basic Fuchsin, a mixture of triaminotriphenylmethane dyes, has traditionally been the primary component of the Schiff reagent. **New Fuchsin** (C.I. 42520), a methylated analog within the Basic Fuchsin family, has emerged as a viable and, in some cases, superior alternative for the Feulgen reaction. This document provides detailed application notes and protocols for the use of **New Fuchsin** in the Feulgen reaction, offering insights into its advantages and practical implementation.

Principle of the Feulgen Reaction

The Feulgen reaction is a two-step process:

- Acid Hydrolysis: Mild acid hydrolysis with hydrochloric acid (HCl) selectively cleaves the purine bases (adenine and guanine) from the deoxyribose sugar of DNA. This process, known as apurination, unmasks the aldehyde groups of the sugar molecules. RNA is not hydrolyzed in this manner due to the presence of a hydroxyl group at the 2' position of the ribose sugar, ensuring the specificity of the reaction for DNA.
- Staining with Schiff Reagent: The tissue is then treated with Schiff reagent, a colorless solution prepared by the reaction of a dye like **New Fuchsin** with sulfurous acid. The exposed aldehyde groups in the hydrolyzed DNA react with the colorless Schiff reagent, restoring the dye's chromophore and resulting in the formation of a stable, magenta-colored compound at the site of the DNA.

Advantages of Using **New Fuchsin**

Studies comparing different fuchsin analogs have indicated that **New Fuchsin** can offer distinct advantages in the Feulgen reaction:

- Higher Absorption: The complex formed between **New Fuchsin**-Schiff reagent and hydrolyzed DNA has been shown to exhibit higher absorption compared to the complex formed with pararosaniline, another common component of Basic Fuchsin. This can lead to a more intense staining, facilitating easier visualization and quantification.
- Bathochromic Shift: A bathochromic shift (a shift to a longer wavelength) of the absorption maximum is observed with **New Fuchsin** compared to pararosaniline. This may be advantageous for certain imaging systems and can help in distinguishing the Feulgen staining from other cellular components.
- Comparable Staining Intensity: While offering higher absorption, the overall staining intensity of pure fuchsin analogs, including **New Fuchsin**, has been found to be nearly identical.

Quantitative Data Presentation

Parameter	New Fuchsin	Pararosaniline	Rosaniline	Magenta II	Reference
Staining Intensity	Nearly identical to other pure fuchsin analogs	Nearly identical to other pure fuchsin analogs	Nearly identical to other pure fuchsin analogs	Nearly identical to other pure fuchsin analogs	
Absorption Maximum (λ_{max})	Exhibits a bathochromic shift (longer wavelength)	Baseline among fuchsin analogs	Intermediate λ_{max}		Higher absorption than pararosaniline
Suitability for Standardization	Suitable	Recommended for a standard Feulgen technique	Suitable	Suitable	

Experimental Protocols

Preparation of Schiff Reagent using New Fuchsin

This protocol is adapted from standard methods for preparing Schiff reagent from basic fuchsin.

Materials:

- **New Fuchsin (C.I. 42520)**
- Distilled water
- 1N Hydrochloric acid (HCl)
- Potassium metabisulfite ($K_2S_2O_5$) or Sodium metabisulfite ($Na_2S_2O_5$)
- Activated charcoal

Procedure:

- Dissolve 1 gram of **New Fuchsin** in 200 mL of boiling distilled water.
- Shake the solution thoroughly to ensure the dye is completely dissolved.
- Cool the solution to 50°C.
- Filter the solution through a coarse filter paper into a clean flask.
- To the filtrate, add 30 mL of 1N HCl.
- Cool the solution to room temperature.
- Add 1 gram of potassium metabisulfite.
- Stopper the flask tightly, and allow the solution to stand in the dark at room temperature overnight, or until it becomes a light straw or faint pink color.
- If the solution is not completely decolorized, add 0.5 grams of activated charcoal, shake for 1-2 minutes, and filter through a coarse filter paper.
- Store the final Schiff reagent in a tightly stoppered, dark bottle in a refrigerator at 4°C.

Feulgen Staining Protocol for Paraffin-Embedded Sections

Materials:

- Deparaffinized and rehydrated tissue sections on slides
- 1N Hydrochloric acid (HCl)
- Schiff Reagent (prepared with **New Fuchsin**)
- Sulfite wash (optional): 10% potassium metabisulfite solution
- Running tap water

- Dehydrating alcohols (e.g., 70%, 95%, 100% ethanol)
- Clearing agent (e.g., xylene)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Bring paraffin-embedded sections to water through a standard series of xylene and graded alcohols.
- Acid Hydrolysis:
 - Rinse the slides in room temperature 1N HCl for 1 minute.
 - Place the slides in 1N HCl preheated to 60°C in a water bath or oven for a specific duration. The optimal hydrolysis time is critical and depends on the fixative used (e.g., 8-12 minutes for formalin-fixed tissues). It is recommended to perform a preliminary experiment to determine the optimal time for your specific tissue and fixation method.
 - Immediately transfer the slides back to room temperature 1N HCl for 1 minute to stop the hydrolysis.
- Rinsing: Rinse the slides briefly in distilled water.
- Staining:
 - Immerse the slides in the **New Fuchsin**-Schiff reagent in a light-proof container for 30-60 minutes at room temperature, or until the nuclei stain a deep magenta.
- Washing:
 - (Optional) Wash the slides in three changes of a freshly prepared sulfite wash (e.g., 0.5% sodium bisulfite) for 2 minutes each to remove excess Schiff reagent.
 - Wash the slides in running tap water for 5-10 minutes to develop the full color.

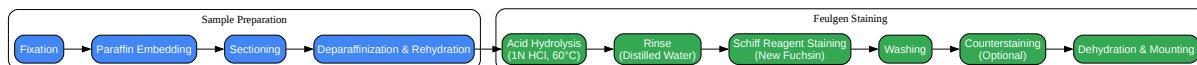
- Counterstaining (Optional): If desired, a counterstain such as Light Green or Fast Green can be used to stain the cytoplasm and other tissue elements.
- Dehydration and Mounting: Dehydrate the sections through a graded series of alcohols, clear in xylene, and mount with a suitable mounting medium.

Expected Results:

- Nuclei and Chromosomes: Magenta to reddish-purple
- Cytoplasm (if counterstained): Green or as per the counterstain used

Mandatory Visualizations

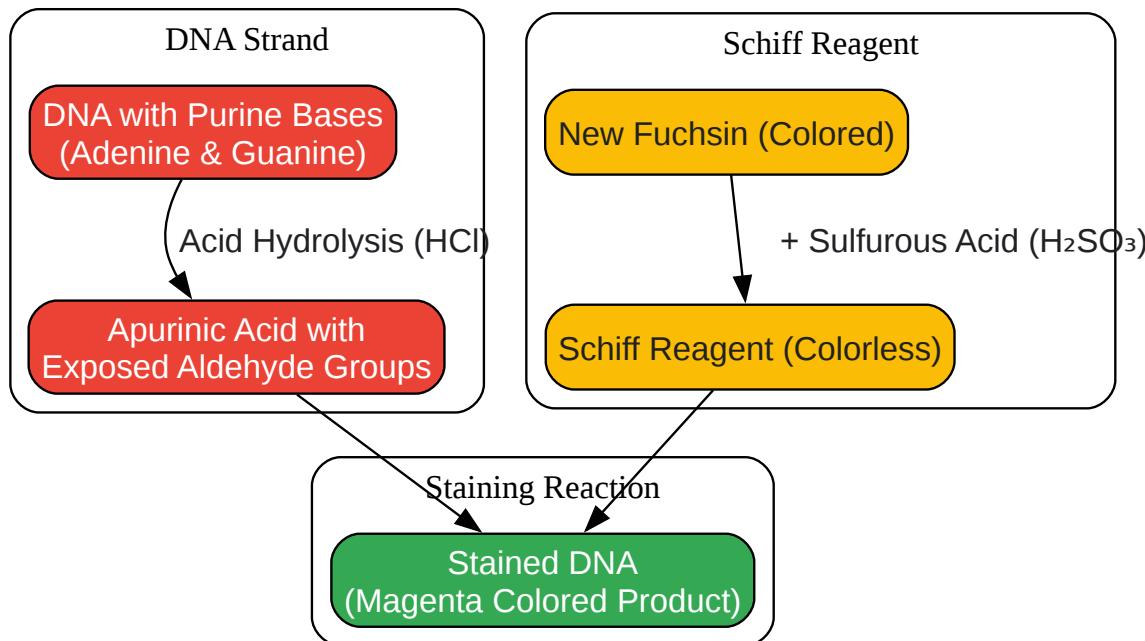
Experimental Workflow for the Feulgen Reaction



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Feulgen reaction using **New Fuchsin**.

Signaling Pathway of the Feulgen Reaction



[Click to download full resolution via product page](#)

Caption: Chemical mechanism of the Feulgen reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [quora.com](https://www.quora.com) [quora.com]
- 2. [kumc.edu](https://www.kumc.edu) [kumc.edu]
- 3. FEULGEN STAINING PROTOCOL [k-state.edu]
- 4. DNA (Feulgen reaction) | The Cell [histologyguide.com]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing New Fuchsin in the Feulgen Reaction]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147725#using-new-fuchsin-in-the-feulgen-reaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com